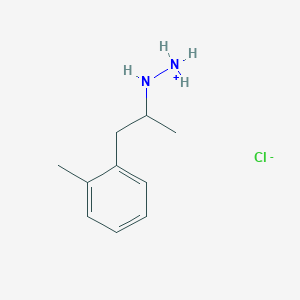
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride, also known as Selegiline hydrochloride, is a synthetic drug that is used in the treatment of Parkinson's disease. It is a selective monoamine oxidase inhibitor (MAOI-B), which means it inhibits the breakdown of dopamine in the brain, thereby increasing its availability for neurotransmission. Selegiline hydrochloride is also used in the treatment of depression and cognitive impairment in Alzheimer's disease.
作用機序
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride selectively inhibits the activity of monoamine oxidase type B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, selegiline hydrochloride increases the availability of dopamine in the brain, thereby improving neurotransmission and reducing the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has been shown to increase dopamine levels in the striatum, a brain region that is involved in movement control. It has also been found to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, in the brain. 1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in various neurological disorders.
実験室実験の利点と制限
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride is a widely used drug in laboratory experiments due to its selective inhibition of MAO-B and its potential therapeutic applications in various neurological disorders. However, it has some limitations, such as its potential side effects, which may affect the interpretation of experimental results. In addition, selegiline hydrochloride may interact with other drugs and should be used with caution in combination therapy.
将来の方向性
There are several future directions for research on selegiline hydrochloride. One area of interest is the potential use of selegiline hydrochloride in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research is the development of novel selegiline hydrochloride analogs with improved pharmacological properties and reduced side effects. Further studies are also needed to elucidate the mechanisms underlying the neuroprotective effects of selegiline hydrochloride and its potential use in the prevention and treatment of neurodegenerative diseases.
合成法
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride is synthesized by the condensation of 1-phenyl-2-propanone with hydrazine followed by methylation with methyl iodide. The resulting product is then converted to its hydrochloride salt form.
科学的研究の応用
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to improve motor symptoms in Parkinson's disease patients and delay disease progression. 1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has also been studied for its potential neuroprotective effects in Alzheimer's disease and stroke.
特性
CAS番号 |
16603-03-5 |
|---|---|
分子式 |
C10H17ClN2 |
分子量 |
200.71 g/mol |
IUPAC名 |
[1-(2-methylphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-8-5-3-4-6-10(8)7-9(2)12-11;/h3-6,9,12H,7,11H2,1-2H3;1H |
InChIキー |
DPNVTTNDRDMESP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(C)N[NH3+].[Cl-] |
正規SMILES |
CC1=CC=CC=C1CC(C)N[NH3+].[Cl-] |
同義語 |
USAF LA-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



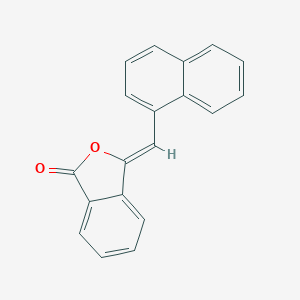
![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
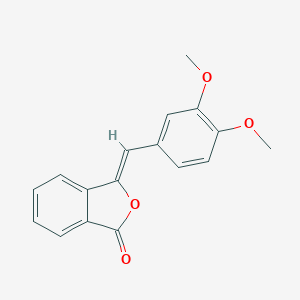
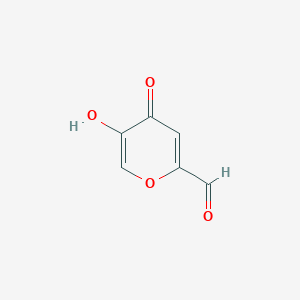

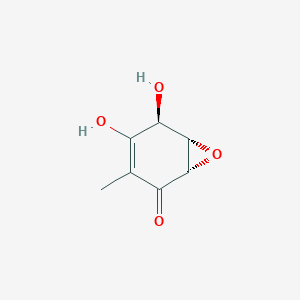


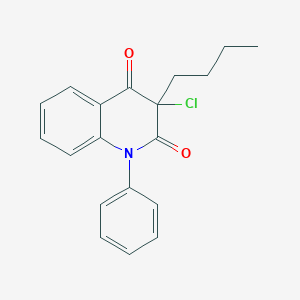



![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)
